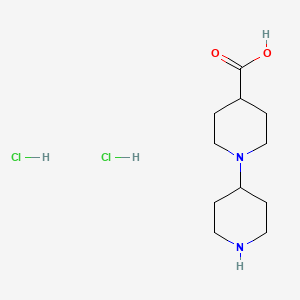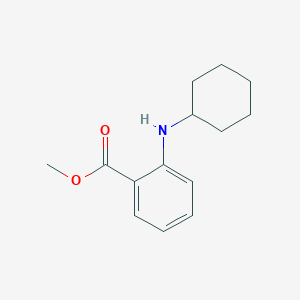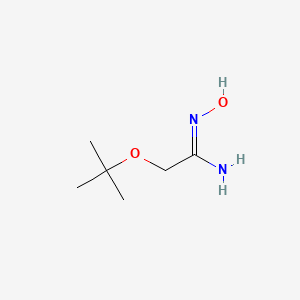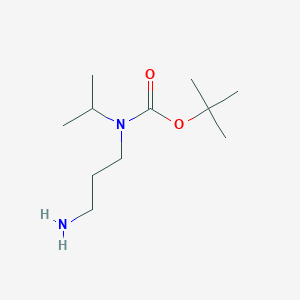![molecular formula C12H11NO2 B1438236 [4-(Pyridin-3-yloxy)phenyl]methanol CAS No. 1094400-75-5](/img/structure/B1438236.png)
[4-(Pyridin-3-yloxy)phenyl]methanol
Vue d'ensemble
Description
[4-(Pyridin-3-yloxy)phenyl]methanol is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity : A study by Kumar et al. (2012) synthesized compounds including pyridinyl methanones and found that they showed good antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole. This suggests potential use in antimicrobial applications Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, (2012).
Conversion to Enones : Research by Erenler and Biellmann (2005) explored the conversion of pyridyl propargylic alcohols to enones, indicating potential in organic synthesis and chemical transformations R. Erenler, J. Biellmann, (2005).
Asymmetric Bioreduction : A study by Şahin, Serencam, and Dertli (2019) demonstrated the use of Lactobacillus paracasei BD101 for the production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol, highlighting its application in producing chiral compounds Engin Şahin, H. Serencam, E. Dertli, (2019).
Theoretical Study on Molecular Structure : Trivedi (2017) conducted a theoretical study using Density Functional Theory on similar compounds, providing insight into their molecular structure and electronic properties S. Trivedi, (2017).
Surface Enhanced Raman Scattering (SERS) : A study by Pięta et al. (2015) examined pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers using SERS, indicating applications in material science and surface chemistry E. Pięta, E. Proniewicz, B. Boduszek, T. Olszewski, M. Nattich-Rak, Younkyoo Kim, (2015).
Reduction of Nitro Aromatic Compounds : Research by Giomi, Alfini, and Brandi (2011) highlighted the use of (2-pyridyl)phenyl methanol as a hydrogen donor for the reduction of nitro aromatic compounds, an important reaction in organic chemistry D. Giomi, R. Alfini, A. Brandi, (2011).
Synthesis of Chiral Intermediates : Ni, Zhou, and Sun (2012) demonstrated the production of a chiral intermediate of Betahistine, an anti-allergic drug, using a newly isolated Kluyveromyces sp., indicating its role in pharmaceutical synthesis Y. Ni, Jieyu Zhou, Zhi-hao Sun, (2012).
Propriétés
IUPAC Name |
(4-pyridin-3-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-9-10-3-5-11(6-4-10)15-12-2-1-7-13-8-12/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGJAPMUQQERGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(Benzyloxy)phenoxy]piperidine](/img/structure/B1438159.png)
![(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone](/img/structure/B1438160.png)
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)
![3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide](/img/structure/B1438165.png)

![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1438167.png)





